molecular formula C13H13ClN2OS B2937467 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide CAS No. 40361-70-4

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Cat. No.: B2937467
CAS No.: 40361-70-4
M. Wt: 280.77
InChI Key: BQDMNNRQRSNJFF-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves the reaction of 4-chlorophenyl isothiocyanate with 2-bromoethylamine hydrobromide to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves the acetylation of the resulting thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the modulation of inflammatory responses. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it effective in these roles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-9(17)15-7-6-12-8-18-13(16-12)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDMNNRQRSNJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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